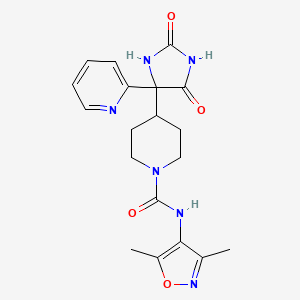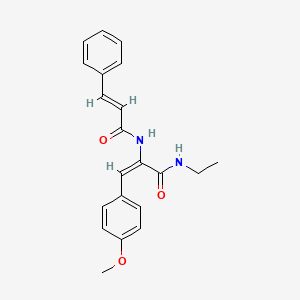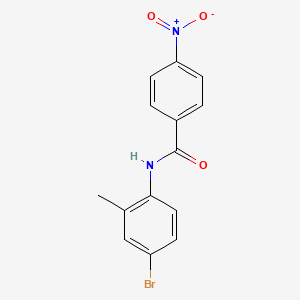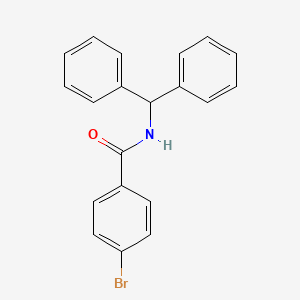![molecular formula C27H34 B5302842 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene, also known as BPCE, is a chemical compound that has been extensively researched for its potential use in neuroscience and pharmacology. BPCE is a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes, including learning, memory, and addiction.
Mécanisme D'action
1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene acts as a non-competitive antagonist of mGluR5, which means that it binds to a different site on the receptor than its endogenous ligand, glutamate. This binding prevents the activation of mGluR5, leading to decreased signaling through the receptor. This, in turn, leads to changes in synaptic plasticity and behavior.
Biochemical and Physiological Effects:
1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene can modulate the activity of the dopamine and glutamate systems in the brain, leading to changes in synaptic plasticity and behavior. 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. However, one limitation of using 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation.
Orientations Futures
There are several potential future directions for research on 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene. One area of interest is the potential therapeutic applications of 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene in the treatment of addiction, anxiety, depression, and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could have improved efficacy and fewer side effects than 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene.
Méthodes De Synthèse
1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene can be synthesized using a multi-step process involving the reaction of 4-(4-propylcyclohexyl)phenylacetylene with 1-butyl-4-iodobenzene in the presence of a palladium catalyst. The resulting product can then be purified using column chromatography to obtain pure 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene.
Applications De Recherche Scientifique
1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions. Studies have shown that 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene can modulate mGluR5 activity in the brain, leading to changes in synaptic plasticity and behavior. 1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has been used to study the role of mGluR5 in addiction, anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-butyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34/c1-3-5-7-23-8-10-24(11-9-23)12-13-25-16-20-27(21-17-25)26-18-14-22(6-4-2)15-19-26/h8-11,16-17,20-22,26H,3-7,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPLQFXHWRNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3CCC(CC3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-[(4-butylphenyl)ethynyl]-4-(4-propylcyclohexyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)




![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)